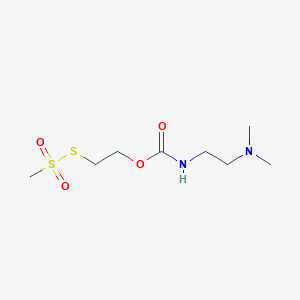
O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions where specific functional groups are introduced to achieve desired chemical characteristics. For example, the formation of methyl methanethiosulfonate from dimethyl sulfoxide and hydrogen chloride highlights a related synthesis process, showcasing the antifungal and antibacterial activities of the resulting compound (Tsuchiya, Iriyama, & Umezawa, 1964). Similarly, the preparation of β-(N,N-Dialkylamino)ethyl arylthiosulfonates through the reaction of potassium arylthiosulfonate with 2-chloroethylamine is another relevant synthetic route, demonstrating the versatility of such compounds in mimicking hydrolysis and oxidation chemistry (Davis, Ray, Kasperowicz, Przeslawski, & Durst, 1992).
Molecular Structure Analysis
The molecular and supramolecular structures of related sulfonamide derivatives have been reported, showing variations in torsion angles and hydrogen bonding patterns that influence the overall molecular architecture. These structural variations impact the compound's physical and chemical properties, as seen in N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds with methanethiosulfonate or similar groups include a variety of processes such as hydrolysis, oxidation, and elimination reactions. For instance, the alkaline hydrolysis of β-(N,N-Dialkylamino)ethyl arylthiosulfonates leads to the cleavage of S-S bonds, yielding sulfinic acids and disulfides (Davis et al., 1992).
Physical Properties Analysis
The physical properties of chemical compounds like "O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride" are crucial for understanding their behavior in different environments. Properties such as solubility, melting point, and boiling point are determined by the compound's molecular structure and intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are essential for the application and handling of these chemicals. The reactivity of methanethiosulfonate derivatives, for instance, plays a significant role in their antifungal and antibacterial properties, as well as their potential use in synthetic chemistry for introducing or modifying functional groups (Tsuchiya et al., 1964).
Scientific Research Applications
Enzymatic Activity and Inhibition : A study by Gunsalus et al. (1978) investigated 2-(methylthio)ethanesulfonate (a related compound) as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum. They found that certain analogues can serve as precursors for ethane formation, while others were ineffective or acted as inhibitors.
Antibacterial Properties : Tsuchiya et al. (1964) discovered that methyl methanethiolsulfonate, derived from a reaction involving dimethyl sulfoxide, possesses antibacterial and antifungal activities, suggesting potential applications in medical research or drug development (Tsuchiya, Iriyama, & Umezawa, 1964).
Chemical and Physical Properties : Soignet et al. (1974) conducted nuclear magnetic resonance studies on ethyl N-substituted carbamates, including compounds similar to the one , to understand their isomeric forms and chemical shifts in different solvents (Soignet, Boudreaux, Berni, & Benerito, 1974).
Chemical Derivatization for Chromatography : Kou et al. (1995) synthesized a sulfonate derivatization reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, for use in liquid chromatography, which is similar in structure to the compound . This suggests potential applications in analytical chemistry for such compounds (Kou, Wu, Wang, Chen, & Wu, 1995).
Formation of Volatile Sulfur Compounds : Chin and Lindsay (1994) explored the formation of volatile sulfur compounds like methanethiol and dimethyl trisulfide in disrupted cabbage tissues, which is related to the study of sulfur compounds in biology and food science (Chin & Lindsay, 1994).
Mechanism of Action
Target of Action
The primary targets of Carbamate Hydrochloride are ion channel proteins . These proteins play a crucial role in regulating the flow of ions across cell membranes, which is essential for a variety of cellular processes, including the transmission of nerve impulses.
Mode of Action
Carbamate Hydrochloride interacts with its targets by establishing proximity to the pore in ion channel proteins . This interaction can influence the behavior of the ion channels, potentially altering their function.
properties
IUPAC Name |
2-methylsulfonylsulfanylethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S2.ClH/c1-10(2)5-4-9-8(11)14-6-7-15-16(3,12)13;/h4-7H2,1-3H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASFNRFBAGWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)OCCSS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Acridine derivatives, including amsacrine, methyl N-(4'-(9-acridinylamino)-phenyl)carbamate hydrochloride (AMCA), and methyl N-(4'-(9-acridinylamino)-3-methoxy-phenyl) methane sulfonamide (mAMSA), primarily target DNA topoisomerase II (topo II) [, , , , ]. Topo II is an enzyme crucial for DNA replication and repair, making it a viable target for anticancer therapies.
A: These compounds stabilize the complex formed between topo II and DNA, leading to the accumulation of DNA double-strand breaks [, , , , ]. These breaks are cytotoxic and ultimately lead to cell death, making these compounds effective against rapidly dividing cancer cells.
A: Yes, mammalian cells express two isoforms of topo II: alpha and beta [, , ]. Interestingly, research suggests that some acridine analogs, like AMCA, might have a higher affinity for topo II beta []. This selectivity could have implications for their efficacy against different types of cancer cells.
A: Studies have identified specific mutations in the topo II beta gene that confer resistance to acridine derivatives [, , , ]. For example, the mutation E522K in topo II beta reduces drug-stimulated DNA cleavage, leading to resistance to AMCA and mAMSA []. Understanding these mutations is crucial for developing strategies to overcome drug resistance.
A: Calcium ions play a crucial role in the DNA cleavage activity of topo II []. Interestingly, the mutation P732L in topo II beta abolishes DNA cleavage in the presence of calcium, leading to drug resistance []. This finding highlights the importance of considering the role of metal ions in the development of topo II inhibitors.
A: Yes, some carbamate analogs of amsacrine, such as AMCA, demonstrate significant activity against non-cycling cells, unlike amsacrine itself [, , ]. This characteristic makes them potentially valuable for targeting dormant tumor cells, which are often resistant to conventional chemotherapy.
A: While in vitro assays are valuable for initial screening and mechanistic studies, they may not fully represent the complex tumor microenvironment []. Factors like drug penetration, metabolism, and the presence of drug efflux pumps can significantly impact drug efficacy in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





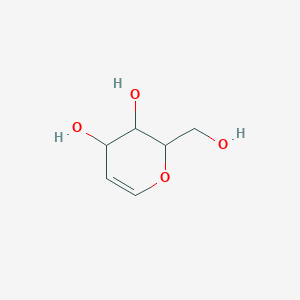

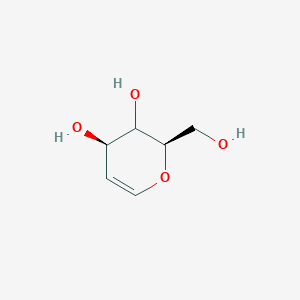

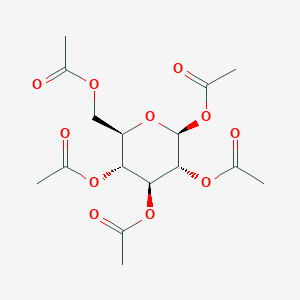
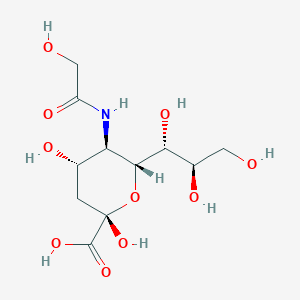
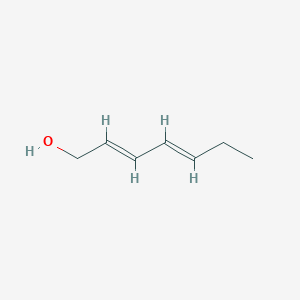
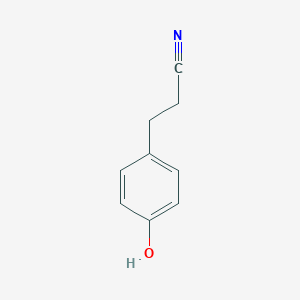
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)
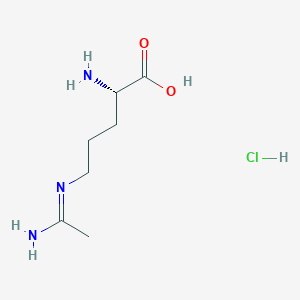

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)